8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H22N4O4S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
New Purinediones Synthesis
The synthesis of new purinediones involves the formation of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through multi-step processes. These processes illustrate the complexity and versatility of synthesizing purine derivatives, including modifications at the purine ring to introduce various substituents which may include sulfur-containing groups similar to the compound of interest (Ondrej Šimo, A. Rybár, & J. Alföldi, 1995).
Biological Activities
Purine Alkaloids from Marine Sources
Purine alkaloids isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa, including various purine-6,8-diones, have been studied for their cytotoxicity toward human cancer cell lines. This research suggests the potential of purine derivatives in developing anticancer agents (S. Qi, Si Zhang, & Hui Huang, 2008).
Structural Analysis and Drug Design
Structure-Activity Relationship Studies
The exploration of the structure–5-HT receptor affinity relationship in purine-dione derivatives has led to insights into their potential as pharmacological agents. By modifying the purine core structure, researchers have investigated the influence of various substituents on the affinity for serotonin receptors, aiding in the design of new compounds with improved therapeutic profiles (P. Żmudzki et al., 2015).
Anticancer Activity
Certain purine-dione derivatives have been synthesized and tested for their anticancer activity, demonstrating the potential of these compounds in oncological research. The design and molecular modeling of these compounds are critical in identifying promising candidates for further pharmacological studies (A. Hayallah, 2017).
Properties
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-8(2)4-5-18-10-11(17(3)13(22)16-12(10)21)15-14(18)23-7-9(20)6-19/h8-9,19-20H,4-7H2,1-3H3,(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRTWVRXPMZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.